D-erythrose 4-phosphate(2-)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

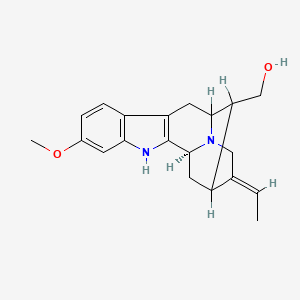

D-erythrose 4-phosphate(2-) is an erythrose phosphate. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It derives from a D-erythrose. It is a conjugate base of a D-erythrose 4-phosphate.

Wissenschaftliche Forschungsanwendungen

Preparation and Properties

D-erythrose 4-phosphate (E4P) can be prepared via various methods including phosphorylation of D-erythrose derivatives and lead tetraacetate oxidation of D-glucose 6-phosphate. These methods yield free D-erythrose 4-phosphate suitable for enzymatic studies. E4P exhibits sensitivity to acid and alkali treatment and participates in reactions with other biochemicals, such as condensing with dihydroxyacetone phosphate to yield sedoheptulose diphosphate (Ballou, 1963).

Metabolic Significance in Microorganisms and Mammals

E4P is a key intermediate in the pentose phosphate pathway and is involved in the biosynthesis of shikimic acid. The metabolism of D-erythrose by bacteria and mammalian liver slices demonstrates its biological significance. Its synthetic form has been used in metabolic studies (Hiatt & Horecker, 1956).

Role in Methanogenic Archaea

Research on Methanocaldococcus jannaschii revealed the absence of E4P, an important intermediate in the pentose phosphate pathway, suggesting alternative metabolic pathways in these organisms (Grochowski, Xu & White, 2005).

Enzymatic Interactions and Assays

E4P is a substrate for various enzymes, including transaldolase and transketolase. It can be assayed through different methods, including enzymatic reactions and chromatographic techniques, which are crucial for understanding its role in biochemical pathways (Baxter, Perlin & Simpson, 1959).

Isomerization and Epimerization

E4P undergoes isomerization and epimerization, catalyzed by specific enzymes from beef liver. These reactions produce D-erythrulose 4-phosphate and D-threose 4-phosphate, contributing to the understanding of tetrose phosphate metabolism (Terada et al., 1985).

Regulatory Mechanisms in Plants

E4P is involved in the methyl-D-erythritol 4-phosphate pathway, significant for the biosynthesis of various natural compounds. Understanding the regulatory mechanisms of this pathway in plants is crucial for potential genetic manipulation and production of medically and agriculturally relevant compounds (Cordoba, Salmi & León, 2009).

Analytical Methodologies

Various analytical methods have been developed for the quantitative analysis of E4P. These include enzymatic methods and gas chromatography/mass spectrometry, which provide accurate quantification and structural elucidation of E4P and its derivatives (Paoletti, Williams & Horecker, 1979).

Eigenschaften

Molekularformel |

C4H7O7P-2 |

|---|---|

Molekulargewicht |

198.07 g/mol |

IUPAC-Name |

[(2R,3R)-2,3-dihydroxy-4-oxobutyl] phosphate |

InChI |

InChI=1S/C4H9O7P/c5-1-3(6)4(7)2-11-12(8,9)10/h1,3-4,6-7H,2H2,(H2,8,9,10)/p-2/t3-,4+/m0/s1 |

InChI-Schlüssel |

NGHMDNPXVRFFGS-IUYQGCFVSA-L |

Isomerische SMILES |

C([C@H]([C@H](C=O)O)O)OP(=O)([O-])[O-] |

SMILES |

C(C(C(C=O)O)O)OP(=O)([O-])[O-] |

Kanonische SMILES |

C(C(C(C=O)O)O)OP(=O)([O-])[O-] |

Synonyme |

erythrose 4-phosphate erythrose 4-phosphate, ((R*,R*)-(+-))-isomer erythrose 4-phosphate, ((R*,S*)-(+-))-isomer erythrose 4-phosphate, (R*,R*)-isomer erythrose 4-phosphate, 14C4-labeled, (R*,R*)-isomer threose 4-phosphate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-(methylsulfanylmethyl)pyrimidine-2,4-dione](/img/structure/B1235589.png)

![[(Z)-3,4-dihydro-2H-naphthalen-1-ylideneamino] 4-fluorobenzoate](/img/structure/B1235591.png)

![1-Cyclopropyl-3-[6-oxo-5-(phenylmethyl)-3-benzo[b][1,4]benzothiazepinyl]urea](/img/structure/B1235596.png)

![(E)-But-2-enedioic acid;(2S,4R,5R,8R,9S,10S,11R,12R)-5-ethyl-9-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-11-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-[methyl(propan-2-yl)amino]oxan-2-yl]oxy-4-methoxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-ene-3,7-dione](/img/structure/B1235602.png)

![(1R,9R)-6,11,12-trihydroxy-5,13-dimethoxy-1,9-dimethyl-16-oxo-8,17-dioxatetracyclo[7.7.1.02,7.010,15]heptadeca-2(7),3,5,10,12,14-hexaene-3-carbaldehyde](/img/structure/B1235603.png)